9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Description
Properties
IUPAC Name |
9-ethyl-3-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-3-30-26-7-5-4-6-24(26)25-18-22(10-13-27(25)30)20-29-16-14-28(15-17-29)19-21-8-11-23(31-2)12-9-21/h4-13,18H,3,14-17,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBYCZYOLAFFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobiphenyl, under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 9th position of the carbazole core via an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative, such as 4-(4-methoxyphenyl)methylpiperazine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neuroprotective agent due to its ability to interact with neuronal receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target neuronal receptors, such as NMDA receptors, and modulate their activity.
Pathways Involved: It may influence signaling pathways related to neuroprotection, such as the inhibition of ER stress and apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogues sharing carbazole-piperazine frameworks but differing in substituents or side chains. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Biological Activity
9-Ethyl-3-({4-[(4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole is a synthetic compound belonging to the carbazole family, characterized by a complex structure that includes an ethyl group and a piperazine moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology and oncology.
Chemical Structure
The molecular formula of this compound is C_{24}H_{30}N_{2}O, with a molecular weight of 390.52 g/mol. Its structure features:
- Carbazole Core : A tricyclic structure that includes two fused benzene rings.
- Piperazine Moiety : Contributes to its interaction with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and receptor binding.
Biological Activity Overview
Research indicates that compounds within the carbazole family, including this compound, exhibit diverse biological activities:
-
Neuropharmacological Effects :
- Serotonin and Dopamine Receptor Interaction : Studies suggest that this compound may interact with serotonin (5-HT) and dopamine receptors, indicating potential antidepressant-like effects.
- Anxiolytic Activity : Preliminary studies have shown that related carbazole derivatives exhibit anxiolytic properties, which may extend to this compound.
-
Antitumor Activity :
- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation. For instance, 9-Ethylcarbazole derivatives have shown selective cytotoxicity against melanoma cells by inducing apoptosis through mechanisms involving caspase activation .
- Mechanism of Action : The antitumor activity is often attributed to the reactivation of tumor suppressor pathways, particularly involving p53 in melanoma cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 5.2 | Induction of apoptosis via caspase pathway |
| MCF7 (Breast Cancer) | 10.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 12.5 | Inhibition of proliferation |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Melanoma Model : In vivo studies demonstrated significant tumor volume reduction in mice treated with the compound compared to controls, with minimal toxicity observed in normal tissues.
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive for therapeutic applications.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other carbazole derivatives:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 9-Ethylcarbazole | C_{13}H_{11}N | Base structure; precursor for synthesis | Anticancer properties |
| 3-Amino-9-Ethylcarbazole | C_{13}H_{12}N_{2} | Contains amino group; known for anticancer effects | Strong antitumor activity |
| 1-(4-Methoxyphenyl)-piperazine | C_{11}H_{16}N_{2}O | Simpler piperazine derivative; studied for neuroactivity | Anxiolytic effects |
Q & A
Q. What are the optimal synthetic routes for 9-ethyl-3-({4-[(4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the carbazole core followed by piperazine functionalization. Key steps include:
- Alkylation : Introducing the ethyl group at the carbazole N9 position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Mannich Reaction : Installing the piperazine-methyl group at the C3 position via a Mannich base intermediate, using formaldehyde and piperazine derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Yield optimization requires precise stoichiometric ratios, inert atmosphere (N₂/Ar), and temperature control (60–80°C) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at N9, piperazine-methyl at C3). Aromatic protons in the carbazole ring appear as multiplets at δ 7.2–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₈H₃₁N₃O). Exact mass: 425.247 g/mol .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the carbazole moiety and piperazine conformation .
Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~4.2) necessitates DMSO or DMF for in vitro assays. Solubility in ethanol is moderate (~5 mg/mL) .
- Stability : Sensitive to light and humidity. Store at –20°C under inert gas (argon) to prevent oxidation of the piperazine ring .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., serotonin or dopamine receptors due to piperazine moiety) .
- Cellular Pathways : RNA-seq or phosphoproteomics to identify downstream signaling changes post-treatment .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the ethyl group (N9) to assess steric effects or replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to study electronic influences .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding energy to targets like kinase enzymes .
- Data Correlation : Plot IC₅₀ values against computed descriptors (e.g., logP, polar surface area) to identify key SAR drivers .
Q. How should researchers address contradictory data regarding the compound’s biological activity across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends obscured by small sample sizes .
- Orthogonal Validation : Confirm activity via independent methods (e.g., in vitro enzyme inhibition + in vivo zebrafish model) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
